2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine - 933722-78-2

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Catalog Number: EVT-362276
CAS Number: 933722-78-2
Molecular Formula: C9H10N4O
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclodehydration of diacylhydrazines: This classical approach involves the reaction of a diacylhydrazine with a dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). [, , ]
  • Conversion of thiosemicarbazides: Thiosemicarbazides can be cyclized to 1,3,4-oxadiazoles in the presence of oxidizing agents like iodine (I2) or metal salts. [, ]
Molecular Structure Analysis
  • Planarity: The five-membered oxadiazole ring generally adopts a planar conformation. [, , , ]
  • Bond lengths and angles: The bond lengths and angles within the ring vary depending on the substituents, influencing the compound's reactivity and electronic properties. [, , , ]
  • Intermolecular interactions: These compounds often engage in intermolecular interactions like hydrogen bonding and π-π stacking, impacting their solid-state packing and potential applications. [, , , , ]
Chemical Reactions Analysis
  • Metal complexation: The nitrogen atoms in the oxadiazole ring can act as coordinating sites for metal ions, forming metal complexes with potential catalytic or medicinal applications. [, , , ]
Mechanism of Action
  • Enzyme inhibition: Many 1,3,4-oxadiazoles are known to inhibit enzymes by binding to their active sites, disrupting enzymatic activity. [, , , ]
  • Receptor binding: Some derivatives can bind to specific receptors, either activating or blocking signaling pathways. [, ]
Applications
  • Antimicrobial agents: Many 1,3,4-oxadiazole derivatives demonstrate potent antibacterial and antifungal activities. [, , , , , ] This suggests that 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine could potentially be explored for developing new antibiotics or antifungals.
  • Anticancer agents: Several studies have explored the anticancer potential of 1,3,4-oxadiazoles. [, ] This compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis.
  • Anti-inflammatory agents: 1,3,4-oxadiazoles have shown promise as anti-inflammatory agents by targeting inflammatory mediators and pathways. [] This suggests the possibility of exploring the anti-inflammatory effects of this compound.
  • Enzyme inhibitors: Given the diverse enzyme inhibitory activity displayed by related compounds, this compound could be screened for its ability to inhibit enzymes relevant to various diseases. [, , , ]

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a pyridin-4-yl substituent at the 5-position of the oxadiazole ring. It was synthesized using a CoII-catalyzed method [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative containing a phenyl group attached to the 2-amino position and a pyridin-4-yl group at the 5-position of the oxadiazole ring. The study highlights its near-planar structure, with minimal dihedral angles between the oxadiazole, phenyl, and pyridinium rings [].

4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

  • Compound Description: This compound, designated as 6h in the study [], is a 1,3,4-oxadiazole derivative that exhibited notable anticancer activity against the SNB-19, NCI-H460, and SNB-75 cancer cell lines at a concentration of 10 µM.

4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol

  • Compound Description: This compound, identified as 6c in the research [], belongs to the 1,3,4-oxadiazole family. It displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria, exhibiting minimum inhibitory concentration (MIC) values of 8 µg/mL.

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides

  • Compound Description: This series of pyridine derivatives was synthesized and evaluated for their antifungal and antimicrobial properties [].

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

  • Compound Description: This series of compounds was designed with a focus on linking a 1,3,4-oxadiazole ring to a benzoxazole moiety []. The compounds were synthesized through the fusion of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazoles or 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazoles.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Compound Description: This compound, denoted as 1 in the research [], is a 1,3,4-oxadiazole derivative. The study highlights its propensity to exist in multiple polymorphic forms, with three distinct crystal structures identified.

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

  • Compound Description: This compound, referred to as 2 in the study [], represents another 1,3,4-oxadiazole derivative. Similar to the phenyl analog (compound 1), it also exhibits polymorphism, with two distinct crystal structures reported.
  • Compound Description: This compound is part of a series of novel naphtho-furan derivatives synthesized and evaluated for their antimicrobial activities [].

S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate

  • Compound Description: This group of compounds (specifically compounds 4-9 in the research []) features a 1,3,4-oxadiazole ring with an aryl substituent at the 5-position and an O-alkyl carbonothioate group at the 2-position.

alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate

  • Compound Description: This group of compounds (specifically compounds 10-15 in the study []) contains a 1,3,4-oxadiazole ring with an aryl substituent at the 5-position and an alkyl 2-thioacetate group at the 2-position.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound [, ] incorporates a 1,3,4-oxadiazole ring within its structure.

2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

  • Compound Description: This compound series features a quinoline core structure with a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl substituent [].

1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones

  • Compound Description: This group of compounds represents Mannich bases of substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives []. They were designed and synthesized with the goal of developing novel antimycobacterial agents.

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds (specifically compounds 3a–c, 4a–c, and 5a–f in the research []) features an indole moiety linked to a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core. Compound 5f displayed notable antimicrobial activity, while compound 3a showed promising antioxidant (radical scavenging and ferric ion chelating) properties.

2-[5-(Pyridin-2-ylmethylene)-amino] 1,3,4-thiadiazol-2-yl-phenol

  • Compound Description: This compound, designated as L in the study [], serves as a tetradentate Schiff base ligand. It was synthesized by condensing 2-pyridinecarboxyaldehyde with 2-amino-5-(phenyl-1,3,4-oxadiazole) in an alcoholic medium.

4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA)

  • Compound Description: This naturally occurring compound, isolated from Psidium guajava leaf extract, exhibits potential anti-diabetic properties. Molecular docking studies revealed its strong binding affinity to 11β-HSD1, GFAT, SIRT6, and Aldose reductase, exceeding the binding affinity of the standard diabetic drug Metformin [].

4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine (trans-PPL9)

  • Compound Description: This compound, synthesized and characterized in its crystalline form, demonstrates thermal stability []. Upon doping with camphorsulfonic acid (CSA), modifications in its absorption spectra and a reduction in overheating were observed.

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: This study focuses on determining the crystal structure of this compound, revealing its monoclinic crystal system and C2/c space group [].

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles

  • Compound Description: This series of compounds was synthesized as potential anti-tuberculosis and antioxidant agents [].

[3‐Isonicotinoyl‐5‐(4‐substituted)‐2,3‐dihydro‐1,3,4‐oxadiazol‐2‐yl] Derivatives

  • Compound Description: This series, along with substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, were synthesized and evaluated for their antimicrobial and antitubercular activities [].

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Compound Description: Crystallographic analysis of this compound reveals its intermolecular interactions and packing features, with C—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds playing significant roles [].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The study focuses on the crystallographic characterization of this compound, providing insights into its molecular geometry and packing arrangement within the crystal lattice [].
  • Compound Description: This research investigated a series of iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands []. The complexes demonstrated notable photoluminescence properties, with quantum yields ranging from 10% to 53%. These complexes also showed promise as potential materials for organic light-emitting diodes (OLEDs).

2-Isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This review summarizes the antitubercular activity of various compounds, including derivatives of 2-isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine []. These compounds were investigated for their efficacy against Mycobacterium tuberculosis and other mycobacterial species, highlighting their potential as antitubercular agents.

1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

  • Compound Description: This study elucidated the crystal structure of this compound, revealing its distorted W-shaped molecular conformation. Notably, the crystal packing is stabilized by π-π interactions between the aromatic rings and weak C—H⋯N hydrogen bonds [].

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

  • Compound Description: This complex structure incorporates two copper(II) centers bridged by chloride ions and coordinated by ligands containing the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl unit [].

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

  • Compound Description: This polymeric nickel(II) complex features bridging ligands containing the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl unit []. The complex forms a double-stranded chain structure stabilized by hydrogen bonds and interchain interactions.
  • Compound Description: This research explores the synthesis and electroluminescent properties of two platinum(II) complexes containing a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand []. These complexes exhibit green luminescence and show promise as potential emitters in organic light-emitting diodes (OLEDs).

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

  • Compound Description: This series of compounds were synthesized as part of an effort to develop new bioactive agents inspired by the natural product piperine []. Some of these compounds displayed notable antimicrobial activity against bacterial and fungal strains.

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

  • Compound Description: This study reports the synthesis and structural characterization of a binuclear copper(II) metallocycle complex. The complex is formed using a novel asymmetric ligand, 2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-3-yl}phenol, which bridges two copper(II) centers [].

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate

  • Compound Description: This cobalt(II) complex features two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinated to the central cobalt ion in a monodentate fashion. The crystal structure reveals a network of hydrogen bonds contributing to the stability of the complex [].

5-aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]- 1,3,4-oxadiazoles

  • Compound Description: These compounds, along with their thiazolidinone derivatives, were synthesized and evaluated for their antibacterial activity []. They exhibited promising activity against Staphylococcus aureus, indicating potential as antibacterial agents.
  • Relevance: These compounds, along with their thiazolidinone derivatives, were synthesized and evaluated for their antibacterial activity []. They exhibited promising activity against Staphylococcus aureus, indicating potential as antibacterial agents.

1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane

  • Compound Description: This study determined the crystal structure of this compound, revealing a centrosymmetric molecule with a twisted conformation between the 1,3,4-oxadiazole and pyridinyl rings [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory properties []. It demonstrated higher potency in inhibiting tumor necrosis factor-α production and reducing pulmonary neutrophilia compared to established PDE4 inhibitors like rolipram and roflumilast. Importantly, EPPA-1 exhibited a significantly improved therapeutic index due to its reduced emetogenicity, as assessed in rat pica feeding and mouse anesthesia reversal models.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and screened for their potential therapeutic activity against Alzheimer's disease and diabetes []. Several compounds exhibited promising inhibitory activity against enzymes implicated in these diseases.

1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)-[1,3,4]-Oxadiazol-2-Yl)Sulfanyl)Ethanoe

  • Compound Description: This novel heterocyclic compound was synthesized and characterized using various spectroscopic and analytical techniques, including FTIR, single-crystal XRD, UV-Vis, TG, and DTA. The study focuses on its synthesis, crystal structure determination, optical properties, and thermal stability [].

5-[6-(5-mercapto- 1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound acts as a tridentate ligand, coordinating to transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form complexes. The ligand and its complexes have been characterized and studied for their potential antimicrobial activities [].

4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate

  • Compound Description: This study investigates the crystal structure of the compound, revealing the presence of stabilizing π-π stacking interactions between the aromatic rings [].

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)iron(II)

  • Compound Description: The crystal structure of this iron(II) complex reveals an octahedral coordination geometry around the central iron ion, with two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands coordinating in a monodentate manner through their pyridyl nitrogen atoms. The complex forms a three-dimensional supramolecular network stabilized by O—H⋯O hydrogen bonding interactions [].

5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives

  • Compound Description: These compounds were designed and synthesized as potential anti-angiogenic agents targeting VEGFR-2, a key regulator of angiogenesis [].

2-(Arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl) Propyl Benzoates

  • Compound Description: This study describes a one-pot, four-component reaction to synthesize sterically congested 1,3,4-oxadiazole derivatives, including the mentioned compound [].

2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones

  • Compound Description: These compounds were synthesized and investigated for their fluorescence properties. They emit in the green region and are considered potential candidates for novel fluorophores [].

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These azaheterocycle-based bolaamphiphiles were synthesized and their photophysical properties were studied. The presence of the PEG linker and two heteroaromatic cores makes them potential candidates for fluorescent chemosensors []. They exhibited a "turn-off" fluorescence response towards nitro-explosive components and Hg2+ cations.

Properties

CAS Number

933722-78-2

Product Name

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)ethanamine

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C9H10N4O/c10-4-1-8-12-13-9(14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2

InChI Key

KFBJSTPDXNTYIJ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NN=C(O2)CCN

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.